
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone” is a complex organic molecule. It contains a triazole ring, a pyrrolidine ring, and a ketone group, along with fluorophenoxy and phenyl groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a pyrrolidine ring, and a ketone group . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom .Applications De Recherche Scientifique
Drug Discovery
The 1,2,3-triazole scaffold has garnered significant attention in drug discovery due to its versatile properties. Researchers have synthesized derivatives of this compound and evaluated their biological activities. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative effects against MV4-11 cells, making it a potential candidate for cancer therapy . Further investigations into its mechanism of action and toxicity profiles are warranted.
Antimicrobial Agents
Several 1,2,3-triazoles exhibit antibacterial and antifungal properties. By modifying the substituents on the triazole core, researchers have developed compounds with enhanced activity against various pathogens. These derivatives could serve as novel antimicrobial agents, contributing to the fight against drug-resistant infections .
Anticancer Compounds
The presence of the 1,2,3-triazole motif in approved drugs like Rufinamide and cefatrizine underscores its potential in cancer treatment. Investigating the cytotoxicity, selectivity, and pharmacokinetics of derivatives containing this scaffold may lead to the discovery of new anticancer agents .
Supramolecular Chemistry
1,2,3-Triazoles participate in host-guest interactions, self-assembly, and molecular recognition. Researchers have explored their use in designing functional materials, such as sensors, catalysts, and drug delivery systems. The unique electronic properties of triazoles contribute to their versatility in supramolecular chemistry .
Chemical Biology
The 1,2,3-triazole core can mimic amide bonds, making it valuable for designing bioactive molecules. Researchers have incorporated triazoles into peptidomimetics, enzyme inhibitors, and protein-protein interaction modulators. These efforts bridge the gap between small molecules and biological macromolecules .
Materials Science
Beyond biological applications, 1,2,3-triazoles find use in materials science. Their stability, aromatic character, and hydrogen bonding ability make them suitable for functional materials. Researchers have explored their incorporation into polymers, dyes, and photostabilizers .
Propriétés
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-15-4-6-17(7-5-15)26-18-3-1-2-14(12-18)19(25)23-10-8-16(13-23)24-11-9-21-22-24/h1-7,9,11-12,16H,8,10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVJPRXKCJLLQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

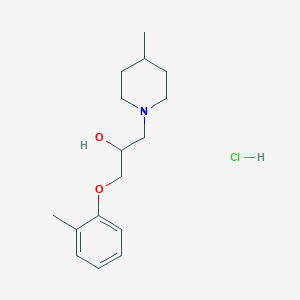

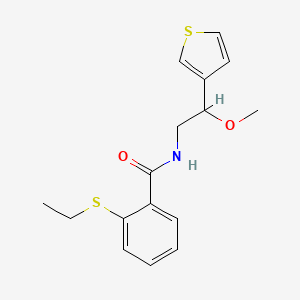

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide](/img/structure/B2413904.png)
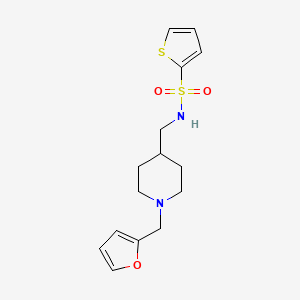
![1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2413906.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)
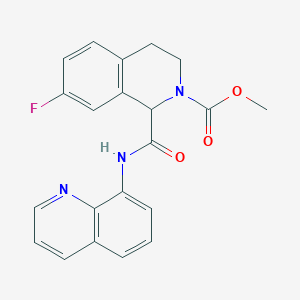
![6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2413910.png)
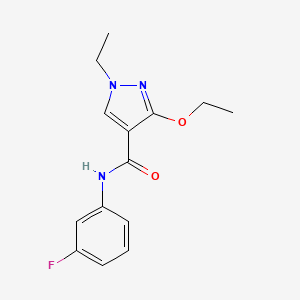
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)
